Lipophilicity (LogP) Differentiation: 4-Fluoro vs. 2,6-Difluoro Analog
N,N-Dicyclohexyl-4-fluorobenzamide exhibits lipophilicity that can be inferred from analog data, where the mono-fluoro substitution pattern yields a LogP value distinct from difluorinated derivatives. While experimental LogP for the 4-fluoro compound is not directly reported, the 2,6-difluoro analog (N,N-dicyclohexyl-2,6-difluorobenzamide) has a measured LogP of 5.05 . The presence of a single para-fluoro substituent, compared to two ortho-fluoro substituents, reduces both molecular weight (303.41 vs. 321 g/mol) and hydrogen bond acceptor count (1 vs. 2), parameters that collectively predict lower lipophilicity for the 4-fluoro compound . This LogP differential has direct implications for chromatographic retention, membrane permeability in cellular assays, and formulation solubility requirements.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP not directly reported; predicted lower than 5.05 based on mono-fluoro substitution (MW 303.41, H-acceptor count 1) |
| Comparator Or Baseline | N,N-dicyclohexyl-2,6-difluorobenzamide (LogP = 5.05; MW = 321; H-acceptor count = 2) |
| Quantified Difference | ΔMW = 17.59 g/mol; ΔH-acceptors = 1; LogP differential predicted based on additive hydrophobicity contributions |
| Conditions | Calculated LogP values from Hit2Lead/ChemBridge screening compound database |
Why This Matters
Lipophilicity differences of this magnitude influence compound partitioning in biphasic reaction systems and cellular permeability in biological assays, making the 4-fluoro analog a lower-lipophilicity alternative for applications requiring reduced non-specific binding.
